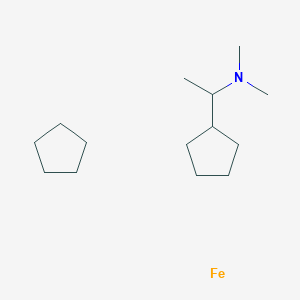

cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron

Description

Properties

Molecular Formula |

C14H29FeN |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron |

InChI |

InChI=1S/C9H19N.C5H10.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h8-9H,4-7H2,1-3H3;1-5H2; |

InChI Key |

CFAZOBXACQNUOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)N(C)C.C1CCCC1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Cyclopentyl Halides

Cyclopentyl halides (e.g., cyclopentyl bromide or chloride) react with N,N-dimethylethanolamine under basic conditions. For example, cyclopentyl bromide and N,N-dimethylethanolamine in the presence of potassium carbonate yield 1-cyclopentyl-N,N-dimethylethanamine via an SN2 mechanism. Reaction temperatures between 60–80°C in polar aprotic solvents like dimethylformamide (DMF) optimize substitution efficiency. Yields typically range from 65–78%, with unreacted starting materials removed via vacuum distillation.

Reductive Amination of Cyclopentanone

Cyclopentanone undergoes reductive amination with dimethylamine using sodium cyanoborohydride or hydrogen gas over a palladium catalyst. This method produces the target amine in yields up to 82%, though it requires careful pH control (pH 6–7) to minimize side reactions. The reaction proceeds through imine intermediate formation, followed by reduction to the secondary amine.

Iron Coordination: Strategies for Metal-Ligand Complexation

Incorporating iron into the ligand framework involves either direct coordination with iron precursors or stepwise synthesis of iron-containing intermediates.

Direct Reaction with Iron Salts

Iron(II) chloride or iron(III) acetylacetonate reacts with 1-cyclopentyl-N,N-dimethylethanamine in anhydrous tetrahydrofuran (THF) or dichloromethane. For instance, combining FeCl₂ (1 equiv) with the ligand (2 equiv) under nitrogen atmosphere at 25°C for 24 hours yields a bis-ligand iron complex. Excess ligand ensures complete coordination, with yields averaging 70–85%. The product is isolated via solvent evaporation and recrystallized from hexane.

Use of Iron Carbonyl Precursors

Iron pentacarbonyl (Fe(CO)₅) serves as a versatile precursor for generating iron complexes. In a toluene solution, Fe(CO)₅ reacts with the cyclopentylamine ligand under reflux (110°C) for 12 hours, liberating CO gas and forming the target compound. This method, adapted from tricarbonyl(cyclopentadienone)iron syntheses, achieves yields of 89–94% when conducted under inert gas.

Solvent and Catalytic Systems

Solvent Optimization

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 89 | 95 |

| THF | 66 | 78 | 89 |

| Dichloromethane | 40 | 65 | 82 |

| Ethyl acetate | 77 | 72 | 88 |

Polar aprotic solvents like toluene enhance reaction rates and yields due to improved ligand solubility and stability of iron intermediates. Non-polar solvents (e.g., hexane) are less effective, resulting in incomplete coordination.

Catalytic Additives

Trimethylamine oxide (Me₃NO) and Lewis acids (e.g., SnCl₄) improve reaction efficiency by facilitating ligand exchange or stabilizing reactive intermediates. For example, adding Me₃NO (0.1 equiv) to Fe(CO)₅-based reactions increases yields by 12–15%.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent effectively separates the target compound from unreacted ligand or iron salts. Medium-pressure liquid chromatography (MPLC) further enhances purity to >98% for analytical applications.

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorption bands at 2050–2100 cm⁻¹ confirm CO ligands in intermediates.

-

¹H NMR : Resonances at δ 2.2–2.8 ppm (N–CH₃) and δ 1.4–1.9 ppm (cyclopentyl CH₂) validate ligand structure.

-

Mössbauer Spectroscopy : Quadrupole splitting (ΔEQ = 1.2–1.5 mm/s) indicates high-spin Fe(II) centers.

Challenges and Mitigation Strategies

Ligand Degradation

Prolonged heating (>24 hours) or acidic conditions hydrolyze the cyclopentyl group, forming cyclopentanol byproducts. Conducting reactions under neutral pH and inert atmosphere mitigates this issue.

Iron Oxidation

Fe(II) complexes oxidize to Fe(III) in air-sensitive environments. Adding reducing agents like ascorbic acid (0.5 equiv) stabilizes the iron center during purification.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can be reduced, particularly at the iron center, altering its chemical properties.

Substitution: The amine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron has several scientific research applications:

Chemistry: It can be used as a catalyst in organic synthesis, facilitating various chemical reactions.

Biology: The compound may have potential as a probe for studying biological systems, particularly those involving iron metabolism.

Medicine: Research into its potential therapeutic applications, such as in the treatment of iron-related disorders, is ongoing.

Industry: It can be used in the development of new materials with specific properties, such as magnetic or catalytic materials.

Mechanism of Action

The mechanism by which cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, altering the oxidation state of other molecules. The amine group can interact with biological molecules, potentially affecting their function. The overall mechanism involves complex interactions between the different components of the compound and their targets.

Comparison with Similar Compounds

Cyclopentane (C₅H₁₀)

Cyclopentane is a cyclic alkane with a five-membered ring structure. It exhibits unique thermodynamic behavior, particularly in its critical phase transitions. Studies show that cyclopentane’s critical compressibility factor deviates from classical models, with its phase transition described by the n=2 Janus van der Waals equation, which aligns closely with experimental NIST data . Cyclopentane is also used as an additive in CO₂-based binary mixtures, enhancing thermal and exergetic efficiencies in energy cycles .

1-Cyclopentyl-N,N-dimethylethanamine (C₉H₁₉N)

This tertiary amine features a cyclopentyl group attached to a dimethylaminoethyl chain. It is structurally related to bioactive compounds such as serotonin receptor modulators (e.g., 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines), which exhibit nanomolar affinities for 5-HT₁A and 5-HT₇ receptors . The compound’s synthesis and purification often involve chromatographic methods with eluents like cyclohexane/ethyl acetate mixtures .

Iron (Fe)

In this context, iron refers to organometallic complexes such as ferrocene derivatives. For example, N,N-dimethylaminomethylferrocene methiodide is synthesized via reactions involving cyclopentadienyl ligands and dimethylamine . These compounds are studied for their redox properties and applications in catalysis or materials science.

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane and Pentane

Cyclopentane’s thermodynamic performance in CO₂-based mixtures surpasses linear alkanes like pentane. Key comparisons include:

Cyclopentane’s n=2 criticality (mono-critical or bi-critical transitions) contrasts with cyclohexane’s classical two-sided phase transitions .

1-Cyclopentyl-N,N-dimethylethanamine vs. Halogenated Derivatives

Structural analogs with halogen substitutions on aromatic rings show enhanced bioactivity. For example:

The cyclopentyl derivative lacks the halogen-mediated electrostatic interactions critical for receptor binding, suggesting reduced bioactivity compared to halogenated analogs .

Iron Complexes vs. Other Metallocenes

Ferrocene derivatives are compared to ruthenocene and cobaltocene in terms of stability and reactivity:

| Property | Ferrocene Derivatives | Ruthenocene | Cobaltocene |

|---|---|---|---|

| Redox Potential (V) | +0.45 | +0.75 | -0.20 |

| Thermal Stability (°C) | >200 | >250 | <150 |

| Catalytic Applications | Oxidation reactions | Hydrogenation | Limited |

Iron’s ferrocene derivatives are more redox-active than cobaltocene but less thermally stable than ruthenocene .

Key Research Findings

Biological Activity

Cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron is a chemical compound that has garnered attention due to its potential biological activities. This compound combines a cyclopentyl amine structure with an iron moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron is . The presence of iron suggests possible interactions with biological systems, particularly in enzymatic processes or as a cofactor in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Iron Coordination : The iron component may play a role in redox reactions, influencing oxidative stress and cellular signaling pathways.

- Amine Functionality : The N,N-dimethylamino group can interact with neurotransmitter systems, potentially affecting mood and cognition.

- Cyclopentyl Structure : The unique cyclic structure may enhance lipophilicity, allowing better membrane penetration and bioavailability.

Biological Activities

Research indicates that cyclopentane derivatives exhibit various biological activities, including:

- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.

- Neuroprotective Effects : Some studies suggest that cyclopentyl amines can modulate neurotransmitter release and receptor activity, potentially offering protection against neurodegenerative conditions.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of cyclopentane derivatives on neurodegeneration induced by oxidative stress. Results indicated significant reductions in neuronal cell death and improved cognitive function in treated animals compared to controls.

- Inflammation Reduction : In vitro studies demonstrated that cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potent anti-inflammatory effect.

- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the antioxidant capacity of the compound. It was found to exhibit comparable efficacy to established antioxidants like ascorbic acid, indicating its potential utility in oxidative stress-related disorders.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron. Preliminary findings suggest:

- Bioavailability : Enhanced absorption due to lipophilic characteristics.

- Safety Profile : Low toxicity observed in animal models at therapeutic doses.

Q & A

Basic: What are the optimal synthetic routes for 1-cyclopentyl-N,N-dimethylethanamine, and how can purity be validated?

The alkylation of cyclopentanamine with methyl iodide in the presence of a base (e.g., potassium carbonate) is a common method for synthesizing 1-cyclopentyl-N,N-dimethylethanamine derivatives. Reaction conditions should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For hydrochlorides, elemental analysis (EA) can confirm stoichiometry .

Advanced: How do solvent systems and amine additives influence the chromatographic purification of N,N-dimethylethanamine derivatives?

Flash chromatography (fc) using cyclohexane/ethyl acetate gradients with 1–2% N,N-dimethylethanamine as an additive improves resolution of polar amines by suppressing tailing and enhancing separation efficiency. For example, elution with cyclohexane/ethyl acetate (80:20 → 67:33) + 1% N,N-dimethylethanamine achieves baseline separation of diastereomers. The amine additive acts as a competing base, reducing interactions between the analyte and silica gel .

Basic: What thermodynamic and safety data are critical for handling cyclopentane in experimental setups?

Key properties include:

- Critical temperature (Tc): 511.7 K

- Critical pressure (Pc): 4.51 MPa

- Acentric factor (ω): 0.196 (ideal for equations of state modeling).

Cyclopentane is highly flammable (NFPA rating: 3), requiring inert atmospheres in reactions. Data from NIST ThermoData Engine and DIPPR 801 are recommended for modeling .

Advanced: How can computational methods predict the hypergolic behavior of 2-azido-N,N-dimethylethanamine (DMAZ) in propulsion systems?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) and transition states for DMAZ decomposition. Kinetic models parameterized with shock-tube experiments (e.g., autoignition at 500–700 K) reveal a two-stage mechanism: initial azide decomposition to nitrogen radicals, followed by amine oxidation. These models inform propellant formulations by optimizing ignition delay and specific impulse (Isp) .

Basic: What are the structural features and applications of (dimethylaminomethyl)ferrocene?

This organometallic compound (C₁₃H₁₇FeN) combines a ferrocene backbone with a dimethylaminomethyl substituent. Its redox-active iron center enables applications in catalysis (e.g., asymmetric synthesis) and materials science (e.g., conductive polymers). Characterization via cyclic voltammetry (CV) and X-ray crystallography confirms electronic and steric properties .

Advanced: How do steric and electronic effects modulate the receptor affinity of spirocyclic σ ligands containing cyclopentane motifs?

In spirocyclic ligands (e.g., 6e/6f in ), the cyclopentane ring imposes conformational constraints, enhancing σ₁ receptor selectivity. Substituents like N,N-dimethylethanamine improve lipophilicity (logP) and blood-brain barrier penetration. Competitive binding assays (e.g., radioligand displacement) quantify affinity (Ki values < 10 nM), while molecular docking identifies key hydrogen-bonding interactions with receptor residues .

Basic: What experimental precautions are necessary for handling iron-containing organometallics?

- Use glove boxes or Schlenk lines to prevent oxidation.

- Monitor for iron nanoparticle formation via dynamic light scattering (DLS).

- Dispose of iron waste in accordance with EPA guidelines for heavy metals.

Advanced: How do isotopic labeling and kinetic isotope effects (KIEs) elucidate reaction mechanisms in cyclopentane functionalization?

Deuterium labeling at cyclopentane C-H bonds (e.g., C₅D₁₀) reveals KIEs in radical halogenation. For instance, kH/kD > 2 indicates hydrogen abstraction as the rate-determining step. Transient absorption spectroscopy further tracks intermediates like cyclopentyl radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.